Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one
Overview
Description
Spirotetramat-enol [cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4,5]dec-3-en-2-one] is the major metabolite of spirotetramat in plants.
(5s,8s)-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one is an azaspiro compound that is spirotetramat in which the carbonate ester group has been hydrolysed to the corresponding hydroxy group. It is the active insecticide of the proinsecticicde spirotetramat. It has a role as an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and an insecticide. It is an azaspiro compound, a member of benzenes, an organic hydroxy compound, an enol, a member of tetramic acids and an ether.
Mechanism of Action
Target of Action
Spirotetramat-enol primarily targets piercing-sucking insects, including aphids, mites, and whiteflies . These insects are detrimental to a wide range of agricultural crops, and Spirotetramat-enol plays a crucial role in their control .
Mode of Action
Spirotetramat-enol acts as an Acetyl-CoA Carboxylase (ACC) inhibitor . ACC is a critical enzyme involved in lipid biosynthesis in insects. By inhibiting ACC, Spirotetramat-enol disrupts lipid biosynthesis, leading to the death of the insects .
Biochemical Pathways
The primary biochemical pathway affected by Spirotetramat-enol is lipid biosynthesis . By inhibiting ACC, Spirotetramat-enol prevents the conversion of Acetyl-CoA to Malonyl-CoA, a crucial step in the synthesis of fatty acids. This disruption leads to a deficiency in essential lipids, affecting the growth and reproduction of the insects .
Pharmacokinetics
Spirotetramat, the parent compound of Spirotetramat-enol, is rapidly absorbed in organisms and is quickly metabolized to Spirotetramat-enol . Spirotetramat-enol is the dominant degradation product of Spirotetramat in water . The temperature has little effect on the residual concentration of Spirotetramat in water .
Result of Action
The inhibition of lipid biosynthesis by Spirotetramat-enol leads to growth inhibition of younger insects and reduces the ability of insects to reproduce, resulting in mortality . This makes Spirotetramat-enol an effective control against problematic insects such as Planococcus ficus and Aphis gossypii .
Action Environment
Spirotetramat-enol’s action can be influenced by environmental factors. For instance, in water, Spirotetramat can be degraded into Spirotetramat-enol and B-keto . The degradation rate of Spirotetramat was significantly enhanced with the increase of solution pH value . Therefore, the pH of the environment can influence the concentration of Spirotetramat-enol in water .
Biochemical Analysis
Biochemical Properties
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . The inhibition of this enzyme disrupts lipid metabolism, leading to various downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in lipid metabolism and energy homeostasis . Additionally, it affects cell signaling pathways related to growth and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and preventing the conversion of acetyl-CoA to malonyl-CoA . This inhibition leads to a decrease in fatty acid synthesis, which in turn affects various cellular functions. The compound may also influence other enzymes and proteins through similar binding interactions, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of acetyl-CoA carboxylase and other enzymes, resulting in prolonged effects on lipid metabolism and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of lipid intermediates and end products.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, affinity for transporters, and binding to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to sites such as the cytoplasm, mitochondria, or endoplasmic reticulum enables it to interact with enzymes and proteins involved in lipid metabolism and other cellular processes.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJJHEIUIYGFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716123 | |
Record name | Spirotetramat-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382608-09-5, 203312-38-3 | |
Record name | 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382608-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203312383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirotetramat-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azaspiro[4.5]dec-3-en-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, cis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2,5-DIMETHYLPHENYL)-4-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DEC-3-EN-2-ONE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36PCD908V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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